molecular formula C13H10N2O2S B12117452 Phenol, 3-[5-(3-thienylmethyl)-1,2,4-oxadiazol-3-yl]- CAS No. 1152513-71-7

Phenol, 3-[5-(3-thienylmethyl)-1,2,4-oxadiazol-3-yl]-

Cat. No.: B12117452
CAS No.: 1152513-71-7
M. Wt: 258.30 g/mol
InChI Key: YKGZJJSYNDQBJB-UHFFFAOYSA-N
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Description

Phenol, 3-[5-(3-thienylmethyl)-1,2,4-oxadiazol-3-yl]- is a complex organic compound that features a phenol group attached to a 1,2,4-oxadiazole ring, which is further substituted with a thienylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 3-[5-(3-thienylmethyl)-1,2,4-oxadiazol-3-yl]- typically involves multi-step organic reactions. One common method is the cyclization of appropriate hydrazides with carboxylic acids or their derivatives to form the 1,2,4-oxadiazole ring. The thienylmethyl group can be introduced via a Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds under mild conditions . This reaction involves the use of palladium catalysts and boron reagents.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Phenol, 3-[5-(3-thienylmethyl)-1,2,4-oxadiazol-3-yl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Sodium dichromate (Na2Cr2O7), Fremy’s salt (potassium nitrosodisulfonate)

    Reduction: Hydrogen gas (H2) with a palladium catalyst

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)

Major Products

    Oxidation: Quinones

    Reduction: Reduced oxadiazole derivatives

    Substitution: Halogenated or nitrated phenol derivatives

Scientific Research Applications

Phenol, 3-[5-(3-thienylmethyl)-1,2,4-oxadiazol-3-yl]- has several applications in scientific research:

Mechanism of Action

The mechanism by which Phenol, 3-[5-(3-thienylmethyl)-1,2,4-oxadiazol-3-yl]- exerts its effects depends on its interaction with molecular targets. The phenol group can participate in hydrogen bonding and π-π interactions, while the oxadiazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenol, 3-[5-(3-thienylmethyl)-1,2,4-oxadiazol-3-yl]- is unique due to the presence of the 1,2,4-oxadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

1152513-71-7

Molecular Formula

C13H10N2O2S

Molecular Weight

258.30 g/mol

IUPAC Name

3-[5-(thiophen-3-ylmethyl)-1,2,4-oxadiazol-3-yl]phenol

InChI

InChI=1S/C13H10N2O2S/c16-11-3-1-2-10(7-11)13-14-12(17-15-13)6-9-4-5-18-8-9/h1-5,7-8,16H,6H2

InChI Key

YKGZJJSYNDQBJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)C2=NOC(=N2)CC3=CSC=C3

Origin of Product

United States

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